Journal Name:Surfaces and Interfaces
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IF:0
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Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-06-08 , DOI: 10.1007/s11101-022-09815-2
Surfaces and Interfaces ( IF 0 ) Pub Date: 2023-01-23 , DOI: 10.1007/s11101-023-09853-4
Strigolactones (SLs) are a unique and novel class of phytohormones that regulate numerous processes of growth and development in plants. Besides their endogenous functions as hormones, SLs are exuded by plant roots to stimulate critical interactions with symbiotic fungi but can also be exploited by parasitic plants to trigger their seed germination. In the past decade, since their discovery as phytohormones, rapid progress has been made in understanding the SL biosynthesis and signaling pathway. Of particular interest are the diversification of natural SLs and their exact mode of perception, selectivity, and hydrolysis by their dedicated receptors in plants. Here we provide an overview of the emerging field of SL perception with a focus on the diversity of canonical, non-canonical, and synthetic SL probes. Moreover, this review offers useful structural insights into SL perception, the precise molecular adaptations that define receptor-ligand specificities, and the mechanisms of SL hydrolysis and its attenuation by downstream signaling components.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-12-14 , DOI: 10.1007/s11101-022-09852-x
Marine algal-derived endophytic fungi (MAEF) have proven to be unabated sources of novel secondary metabolites with remarkable scaffold diversity, structural complexity, and significant bioactivity. The growing trend in the discovery of new secondary metabolites from MAEF has continued increasing over the last few years. Our previous review summarized a total of 182 secondary metabolites isolated from MAEF covering from 2002 to mid-2015. To update the latest studies of intriguing secondary metabolites of MAEF, this present review covered 196 newly-discovered metabolites of MAEF from the beginning of 2016 to the end of 2021, which were categorized into terpenes and steroids (including bisabolane-type sesquiterpenes, cyclonerane-type sesquiterpenes, diterpenes, sesterterpenes, meroterpenoids, and steroids), nitrogenated compounds (including diketopiperazines, peptides, and other N-containing compounds), polyketides (including azaphilones, tetramic acid derivatives, chromenes, and chromone derivatives), phenolic compounds, and carboxylic acids derivatives based on their putative biogenetic origins. Crucial insights into their chemical diversity and biological activities are provided herein.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-11-23 , DOI: 10.1007/s11101-022-09847-8
Marine algae are the source of a plethora of halogenated compounds, in particular brominated phenols, possessing various bioactivities. Since these natural products are typically unavailable commercially, isolation is usually indispensable for biological activity testing. However, targeted isolation may be challenging due to difficulties in identifying desired compounds via high-resolution LC–MS in crude extracts or fractions. While bromophenols have been extensively reviewed regarding their bioactivities, less attention has been given to their distribution and chemotaxonomic relevance among marine algae. Knowledge of the distribution of bromophenols may aid species identification and also point to species containing potentially novel compounds. To facilitate targeted and untargeted isolation of bromophenols from marine algae, an overview of the distribution and chemotaxonomic relevance of algal bromophenols considering recent phylogenetic findings is presented along with key analytical features of bromophenols relevant for mass spectrometric identification. Additionally, a comprehensive database listing brominated phenols from marine algae and their key analytical properties has been constructed.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-12-11 , DOI: 10.1007/s11101-022-09846-9
Cancers such as breast, colon, and lung cancers are among the leading causes of death with alarming increases in the number of new diagnoses and mortality rates. The non-specific toxicity limits current standard chemotherapeutic drugs, leading to severe and long-lasting side effects. New chemotherapeutic agents are urgently needed to address this worrying issue. A potential candidate to overcome this issue is xanthone, a natural compound that has been widely investigated for its promising cytotoxic activity. Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets. A combination of in vitro, in vivo, and in silico approaches showed that xanthones exhibited various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK. Prenylated xanthones could overcome drug resistance alone or combined with chemotherapeutic agents. The latter issue further corroborates their potential as anticancer drugs. α-Mangostin (2), γ-mangostin (3), and gambogenic acid (43) are considered lead molecules for developing antitumoral agents against breast, colon, and lung cancers. Other studies showed that prenylated xanthones, such as garcinone E (8), mangostanaxanthone IV (19), cowanin (20), mangosenone F (42), and many others, have potential anticancer activity. However, more comprehensive molecular investigations are required to establish their anticancer potential. Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline.Graphical abstract
Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-11-01 , DOI: 10.1007/s11101-022-09844-x
Analytical chemistry offers important tools that provide insight and step-by-step understanding. However, natural samples containing many thousands of different compounds are subject to natural variance which makes it complex for artificial intelligence and human understanding. Instead of the prevailing comprehensive separation/detection approach, a prioritization approach is discussed for dereplication that focuses on the most necessary to discover. It is extremely helpful to combine on the same surface two disciplines, i.e. chemistry for separation of mixtures and biology for detection of biological effects, to filter out and prioritize the important compounds that then need to be identified. Complex mixtures are separated in parallel with imaging high-performance thin-layer chromatography, detected non-targeted with planar multiplex bioassays to prioritize compounds and elute the important ones to orthogonal column chromatography−diode array detection−high-resolution mass spectrometry for further characterization. Super-hyphenations reduce thousands of compounds to a manageable number of important active compounds. Its potential lies not only in the prioritization of compounds, but also detection of unknown compounds that were not previously the focus of analysts. An image is worth a thousand words and an effect image even more so. On-surface multiplex bioassays enable the differentiation of opposing signals/effects of compounds in a complex natural sample, which only makes understanding possible. On-surface metabolization enables the study of any changes in the effects through digestion or de-/toxification (S9 liver system). By these new tools applied on the same surface, the mechanisms of action of complex mixtures can be better understood. The latest open-source 2LabsToGo system combines the chemistry and biology laboratory in a miniaturized system developed for wider use of this innovative technique.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2023-05-15 , DOI: 10.1007/s11101-023-09870-3
Cyperus rotundus L. has been widely used in the treatment and prevention of numerous diseases in traditional systems of medicine around the world, such as nervous, gastrointestinal systems diseases and inflammation. In traditional Chinese medicine (TCM), its rhizomes are frequently used to treat liver disease, stomach pain, breast tenderness, dysmenorrheal and menstrual irregularities. The review is conducted to summarize comprehensively the plant’s vernacular names, distribution, phytochemistry, pharmacology, toxicology and analytical methods, along with the data mining for TCM prescriptions containing C. rotundus. Herein, 552 compounds isolated or identified from C. rotundus were systematically collated and classified, concerning monoterpenoids, sesquiterpenoids, flavonoids, phenylpropanoids, phenolics and phenolic glycosides, triterpenoids and steroids, diterpenoids, quinonoids, alkaloids, saccharides and others. Their pharmacological effects on the digestive system, nervous system, gynecological diseases, and other bioactivities like antioxidant, anti-inflammatory, anti-cancer, insect repellent, anti-microbial activity, etc. were summarized accordingly. Moreover, except for the data mining on the compatibility of C. rotundus in TCM, the separation, identification and analytical methods of C. rotundus compositions were also systematically summarized, and constituents of the essential oils from different regions were re-analyzed using multivariate statistical analysis. In addition, the toxicological study progresses on C. rotundus revealed the safety property of this herb. This review is designed to serve as a scientific basis and theoretical reference for further exploration into the clinical use and scientific research of C. rotundus.
Graphical Abstract
Surfaces and Interfaces ( IF 0 ) Pub Date: 2022-07-15 , DOI: 10.1007/s11101-022-09828-x
Asteraceae, the largest family of angiosperms, is divided into 12 subfamilies. The Mutisioideae, which has many representatives in southern South America, is divided into three tribes: Mutisieae, Nassauvieae and Onoserideae. The taxon is highlighted by the production of 5-methylcoumarins, compounds that occur in few families of plants. Within Asteraceae, they are almost restricted to representatives of this subfamily. As the substitution patterns of the 5-methylcoumarins vary in the species of the three different tribes, their occurrence may have a taxonomic significance. Most of the 5-methylcoumarins present terpene moieties connected to the coumarin scaffold. Prenyl and geranyl substituted coumarins are predominant in species of Mutisieae, while in those of tribes Onoserideae and Nassauvieae, compounds chiefly present sesquiterpene units attached to C-3 and C-4 of the α-pyrone moiety. Another interesting observation is the occurrence of furanocoumarins, restrict to species from the tribe Mutisieae. This type of coumarins is rare in Asteraceae. From a biological point of view, the 5-methylcoumarins have been scantily investigated.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1007/s11101-023-09861-4
Terpene synthases catalyze the first committed step in the biosynthesis of terpenes, a structurally diverse class of natural products that also encompasses volatiles derived from precursors in the C10 to C15 range (termed monoterpenes and sesquiterpenes, respectively). In the review section of this article, we are providing information about all functionally characterized monoterpene synthases (MTSs) and sesquiterpene synthases (STSs) of Cannabis sativa L. We are also exploring the locations of MTSs and STSs in the chromosome-level assembly of the reference chemovar CBDRx. A follow-up computational structure–function analysis focuses on MTSs, as there is already a rich literature available on the topic. More specifically, by employing sequence comparisons and homology structural modeling, we infer which amino acid residues are likely to constrain the available space in the active site of cannabis MTSs. The emphasis of these studies was to investigate why some MTSs accept only a C10 diphosphate as substrate, while mixed MTS/STS enzymes also accommodate a C15 diphosphate. By combining a literature review and computational analyses in a hybrid format, we are laying the foundation for future studies to better understand the determinants of substrate and product specificity in these fascinating enzymes.
Surfaces and Interfaces ( IF 0 ) Pub Date: 2023-04-18 , DOI: 10.1007/s11101-023-09868-x
In cereals and legumes, phytic acid (PA) is the principal phosphorus reserve that serves the biosynthetic and nutritional demands of growing tissues during germination. Because of strong antioxidant activity and ability to chelate mineral ions, it provides several health and physiological benefits. Phytic acid is widely regarded as an anti-nutritional factor as it can bind minerals and proteins, thus decreasing their bioavailability. However, its chelating property is likely to provide several health benefits, including lowering the risk of diabetes and some malignancies, improving heart health and checking kidney stone formation. Furthermore, recent research has revealed that PA is effective against foodborne bacteria. These beneficial properties of PA open up the possibility of value-added applications in several new areas. Due to its various proven properties, PA has drawn more attention as an anti-nutrient than a beneficial compound. Nevertheless, the available food processing techniques for raw material preparation can be used to reduce the PA concentration in foods to mitigate its anti-nutritional effects. The resulting low PA products may find newer applications in the food industry. This paper aims to provide a general overview of phosphorus transport to different plant organs, biosynthesis of PA and its beneficial and anti-nutritional effects and a description of dephytinization methods.Graphical abstract
Supplementary Information
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